Lower Phenolic pKa Enables Fluorescence Detection in More Acidic Environments Compared to Fluorescein
2',7'-Dichlorofluorescein exhibits a significantly lower phenolic pKa (4.46-5.0) than unmodified fluorescein (pKa ~6.4), a consequence of the electron-withdrawing chlorine substituents . This shift means that at physiologically relevant pH values (e.g., pH 5.0-6.0), DCF remains predominantly in its fluorescent dianionic form, while fluorescein would exist largely as the non-fluorescent neutral or monoanionic species [1]. For example, at pH 5.0, DCF is near its pKa and exhibits substantial fluorescence, whereas fluorescein is over a full pH unit away from its pKa, resulting in minimal fluorescence output . This difference enables the use of DCF-based sensors for measuring acidic intracellular compartments like endosomes and lysosomes where fluorescein would be ineffective [1].
| Evidence Dimension | Phenolic pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 4.46 (at 25°C) ; pKa = 5.0 [1] |
| Comparator Or Baseline | Fluorescein (pKa = 6.4) [1] |
| Quantified Difference | ΔpKa = -1.4 to -1.94 units |
| Conditions | Aqueous solution, 25°C |
Why This Matters
Procuring 2',7'-dichlorofluorescein instead of fluorescein is essential for assays requiring fluorescence readouts in acidic microenvironments, ensuring a measurable signal where a generic fluorescein would yield false negatives.
- [1] ScienceDirect. (n.d.). Fluo-3 - an overview | Fluoresceins. Retrieved from https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/fluo-3 View Source
